Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate
Overview
Description
Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2IN2O2 and a molecular weight of 332.91 g/mol It is a pyrimidine derivative, characterized by the presence of chlorine and iodine substituents on the pyrimidine ring, along with a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate typically involves the halogenation of a pyrimidine precursor followed by esterification. One common method includes the chlorination of 2,6-dichloropyrimidine, followed by iodination at the 5-position. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the ester group yields 2,6-dichloro-5-iodopyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
2,6-Dichloro-5-iodopyrimidine-4-carboxylic acid: The carboxylic acid analog of the compound, which may have different solubility and reactivity properties.
Uniqueness
Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrimidine ring and ester group makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMJPAEJITPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670643 | |
Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136962-00-9 | |
Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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